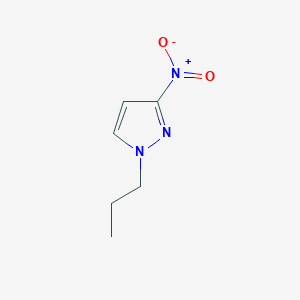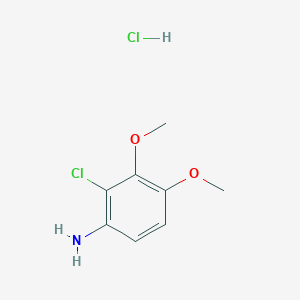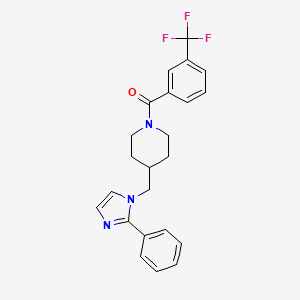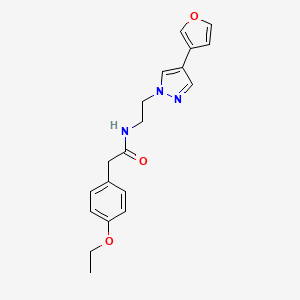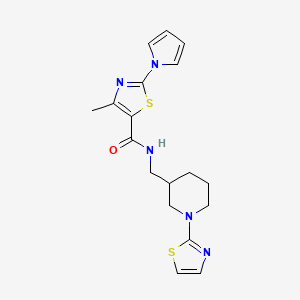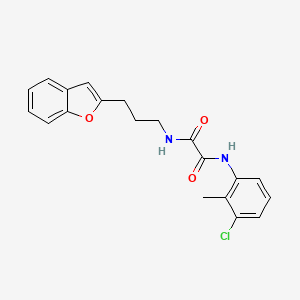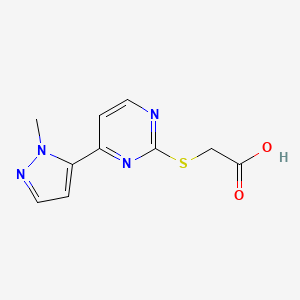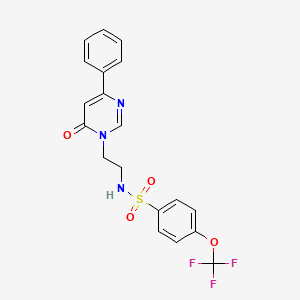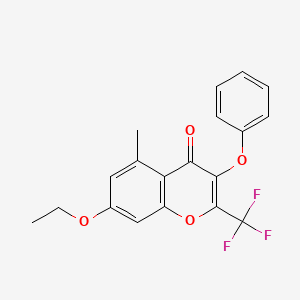
7-ethoxy-5-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chromen-4-one derivatives has been a subject of interest due to their biological activities. In the context of 7-ethoxy-5-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one, similar compounds have been synthesized for various biological screenings. For instance, derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one have been synthesized and shown to exhibit cytotoxic and bactericidal activities . Another study reported the efficient synthesis of 7-alkyl-6H,7H-naphtho[1,2:5,6]pyrano[3,2-c]chromen-6-ones through a three-component condensation reaction, indicating the versatility of chromen-4-one scaffolds in synthetic chemistry . Additionally, a series of 7-(2-(benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one derivatives were synthesized and evaluated for their atypical antipsychotic activity, demonstrating the therapeutic potential of such compounds .
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives is crucial for their biological activity. The crystal structure of a related compound, 3-((2,6-dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one, was determined to crystallize in the monoclinic crystal system with specific cell constants and volume. The presence of π-π stacking of aromatic residues contributes to the formation of linear chains in the crystallographic c-axis . This structural information is vital for understanding the intermolecular interactions and stability of such compounds.
Chemical Reactions Analysis
Chromen-4-one derivatives participate in various chemical reactions that are essential for their biological function. The synthesis processes often involve condensation reactions, as seen in the synthesis of naphtho[1,2:5,6]pyrano[3,2-c]chromen-6-ones . The refluxing of amino benzothiazoles with chloroethoxy-substituted chromen-2-one in dry pyridine is another example of the chemical reactions utilized to produce these compounds, which are then screened for pharmacological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-4-one derivatives are influenced by their molecular structure. The crystallographic analysis provides insights into the physical state and stability of these compounds . The biological screening results suggest that the chemical properties of these molecules, such as the presence of specific functional groups and substituents, are critical for their cytotoxic and bactericidal activities . Moreover, the pharmacological screening of the synthesized derivatives indicates that the chemical structure is closely related to their potential as atypical antipsychotic agents .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Chromene compounds, including derivatives similar to the one specified, have been extensively studied for their synthesis methodologies and chemical properties. For example, Rawat et al. (2006) explored chromene chromium carbene complexes in synthesizing naphthopyran units, which are crucial in photochromic materials and biologically active natural products. This study highlights the versatility of chromene derivatives in synthesizing complex organic structures, providing a foundation for further applications in material science and pharmacology (Rawat, Prutyanov, & Wulff, 2006).
Photophysical Properties
Some chromene derivatives exhibit unique photophysical properties, making them potential candidates for fluorescent probes and materials. Uchiyama et al. (2006) described the unusual fluorescence properties of a chromene derivative, demonstrating its potential as a fluorogenic sensor based on its environmental sensitivity (Uchiyama, Takehira, Yoshihara, Tobita, & Ohwada, 2006).
Biological Activities
The exploration of chromene derivatives in biological contexts has led to the identification of various compounds with potential therapeutic applications. For instance, compounds synthesized from chromene derivatives have shown antimicrobial and antifungal activities, as discussed by Parameshwarappa et al. (2009), indicating their utility in developing new antimicrobial agents (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).
Material Science Applications
Chromene derivatives have also found applications in material science, particularly in the development of electrochromic devices and sensors. Yigit et al. (2015) synthesized novel poly(2,5-dithienylpyrrole) derivatives functionalized with chromophore units, including coumarin, to investigate their electrochemical and spectroelectrochemical properties. These findings demonstrate the potential of chromene derivatives in creating advanced materials for electronic and optical applications (Yigit, Hacioglu, Güllü, & Toppare, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
7-ethoxy-5-methyl-3-phenoxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3O4/c1-3-24-13-9-11(2)15-14(10-13)26-18(19(20,21)22)17(16(15)23)25-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWUGVIXTWJGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=C1)C)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[3-(trifluoromethyl)phenyl]ethyl}cyclopropanamine hydrochloride](/img/structure/B2526107.png)
![[4-(2,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-piperidin-1-yl-methanone](/img/structure/B2526108.png)

